

Technical Monograph: YM-155 Hydrochloride & Cell Cycle Modulation

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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

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Compound: YM-155 (Sepantronium Bromide) Primary Target: Survivin (BIRC5) Transcriptional Suppression Secondary Targets: Topoisomerase II

, DNA Damage Response (DDR)[1]

Executive Summary

YM-155 is a small-molecule imidazolium compound originally identified as a first-in-class suppressor of Survivin (BIRC5).[1] Unlike standard taxanes or vinca alkaloids that target microtubules, YM-155 functions upstream by inhibiting the transcription of BIRC5, a gene essential for mitotic progression and apoptosis inhibition.[1]

While early characterization focused solely on Survivin promoter inhibition, recent high-fidelity data suggests a dual mechanism of action:[1]

- Transcriptional Silencing: Disruption of Sp1 and ILF3/NF110 binding at the BIRC5 promoter.
- DNA Damage Induction: Intercalation and inhibition of Topoisomerase II

(Topoll

), leading to double-strand breaks (DSBs).[1]

The net result is a distinct cell cycle profile characterized by G2/M arrest, mitotic catastrophe, and the accumulation of a sub-G1 (apoptotic) population.[1]

Mechanistic Pharmacology: The Dual-Target Model

To accurately study YM-155, researchers must recognize that cellular response is dictated by both Survivin dependency and Topoll

expression levels.[1]

A. The Survivin Axis (Transcriptional)

Survivin is a member of the Chromosomal Passenger Complex (CPC).[1] It localizes to centromeres during metaphase to regulate spindle tension and to the central spindle during anaphase to facilitate cytokinesis.[1]

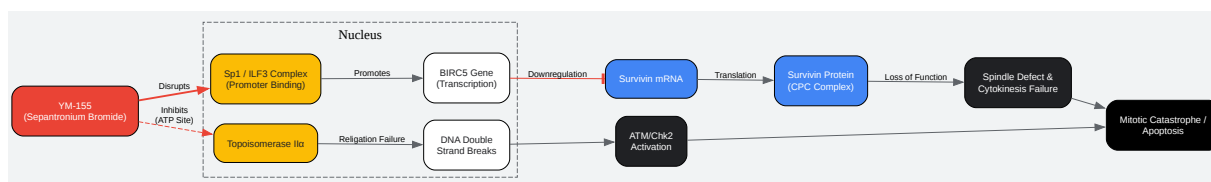
- Mechanism: YM-155 does not bind Survivin protein directly.[1] Instead, it disrupts the interaction between the transcription factors Sp1 and ILF3 (p54nrb) at the BIRC5 core promoter.[1]
- Outcome: Rapid depletion of Survivin mRNA (within 12–24h) and protein.[1] Without Survivin, cells enter mitosis but fail to align chromosomes or undergo cytokinesis.[1]

B. The DNA Damage Axis (Cytotoxic)

In Survivin-independent contexts (e.g., specific acute leukemias or thyroid cancers), YM-155 acts as a DNA intercalator.[1]

- Mechanism: It targets the ATP-binding site of Topoll
, preventing DNA religation.[1]
- Outcome: Accumulation of DNA double-strand breaks (marked by H2AX), activation of the ATM/Chk2 checkpoint, and subsequent S-phase or G2 arrest.[1]

Visualization: Molecular Pathway



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Figure 1: Dual mechanism of YM-155 involving transcriptional suppression of Survivin and direct Topoisomerase II

inhibition.[1]

Cell Cycle Dynamics: What to Expect

When treating cells with YM-155, the flow cytometry profile evolves over time.[1]

Phase 1: The G2/M Arrest (12–24 Hours)

Unlike pure microtubule poisons (e.g., Nocodazole) that cause a sharp M-phase block, YM-155 often induces a broader G2/M accumulation.[1]

- Observation: Increase in 4N DNA content.[1]
- Cause: Cells detect DNA damage (TopoII effect) or spindle defects (Survivin effect) and halt progression.[1]

Phase 2: Polyploidy and Catastrophe (24–48 Hours)

Because Survivin is required for cytokinesis, YM-155 treated cells often exit mitosis without dividing.[1]

- Observation: Appearance of >4N peaks (8N, 16N).[1]
- Phenotype: Large, multinucleated cells (Mitotic Catastrophe).[1]

Phase 3: Apoptosis (48–72 Hours)[1]

- Observation: Accumulation of Sub-G1 population (fragmented DNA).
- Validation: Correlates with PARP cleavage and Annexin V positivity.

Comparative Data Summary

Typical response in sensitive cell lines (e.g., PC-3, Neuroblastoma).

| Parameter | Control (DMSO) | YM-155 (10–100 nM) | Interpretation |
|------------------|----------------|--------------------|--|
| G1 Phase (2N) | ~50–60% | < 20% | Depletion of resting cells.[1] |
| S Phase | ~15–20% | Variable | S-phase arrest possible if TopoII effect dominates.[1] |
| G2/M Phase (4N) | ~15–20% | 40–60% | Primary checkpoint activation.[1] |
| Polyploidy (>4N) | < 1% | 10–25% | Cytokinesis failure (Survivin specific).[1] |
| Sub-G1 | < 2% | 20–40% | Apoptotic fraction (Time dependent).[1] |

Experimental Validation Framework

Protocol A: Cell Cycle Analysis (Propidium Iodide)

Objective: Quantify G2/M arrest and sub-G1 accumulation.

Reagents:

- PBS (Ca²⁺/Mg²⁺ free)[1]
- 70% Ethanol (ice-cold)[1]
- RNase A (100 µg/mL stock)[1]
- Propidium Iodide (PI) (50 µg/mL stock)[1]

Workflow:

- Harvest: Trypsinize cells; include floating cells (apoptotic population) to avoid bias.
- Wash: Centrifuge (300 x g, 5 min), wash 1x with cold PBS.
- Fixation (Critical): Resuspend pellet in 500 µL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing gently.
 - Note: Adding ethanol too fast causes clumping.[1]
 - Storage: Incubate at -20°C for >2 hours (overnight preferred).
- Staining:
 - Spin down ethanol-fixed cells. Wash 1x with PBS.[1][2]
 - Resuspend in 500 µL Staining Buffer (PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A).[1]
 - Incubate 30 min at 37°C or RT in the dark.
- Acquisition: Analyze on Flow Cytometer (FL2/PE channel). Collect 10,000 events. Use doublet discrimination (Area vs. Width).

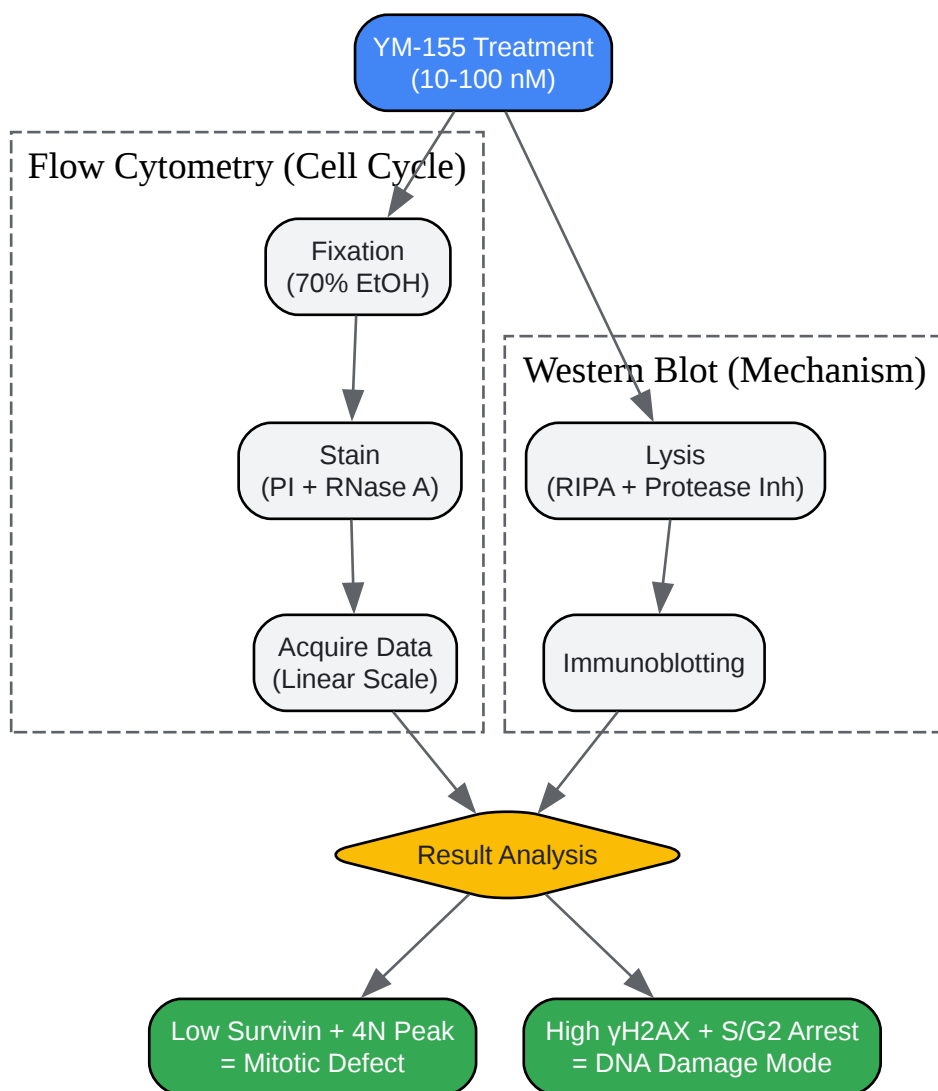
Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Distinguish Survivin suppression from general toxicity.[1]

Key Markers:

- Survivin (BIRC5): Must show significant decrease (check at 12h, 24h).[1]
- H2AX (Ser139): Marker for DNA DSBs (indicates TopoII mechanism).[1]
- Cyclin B1: Accumulation indicates G2/M arrest.[1]
- PARP: Cleaved band (89 kDa) indicates apoptosis.[1]

Visualization: Experimental Logic



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Figure 2: Integrated experimental workflow for validating YM-155 efficacy and mechanism.

Therapeutic Context & Limitations

Clinical Status: YM-155 showed promise in preclinical models (neuroblastoma, prostate, NSCLC) but faced challenges in Phase II trials (e.g., melanoma, lymphoma) due to a lack of objective response as a monotherapy.[3]

Why it fails (and how to fix it):

- Short Half-life: Rapid clearance in vivo necessitates continuous infusion.[1]
- Resistance Mechanisms: Overexpression of MDR1 (P-glycoprotein) efflux pump significantly reduces intracellular YM-155 concentration.[1]
- Combination Strategy: YM-155 is most effective as a sensitizer.[1]
 - Protocol: Pre-treat with YM-155 to lower the apoptotic threshold (Survivin depletion), followed by DNA damaging agents (Platinums, Doxorubicin) or TRAIL agonists.[1]

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